molecular formula C42H72O14 B1671524 Ginsenoside RG1 CAS No. 22427-39-0

Ginsenoside RG1

Cat. No. B1671524
CAS RN: 22427-39-0
M. Wt: 801 g/mol
InChI Key: YURJSTAIMNSZAE-ZUJJWFDPSA-N
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Description

Ginsenoside Rg1 is a ginsenoside found in Panax ginseng and Panax japonicus var. major . It is a dammarane which is substituted by hydroxy groups at the 3beta, 6alpha, 12beta, and 20 pro-S positions . The hydroxy groups at positions 6 and 20 have been converted to the corresponding beta-D-glucopyranosides, and a double bond has been introduced at the 24-25 position . It has a role as a neuroprotective agent and a pro-angiogenic agent . It is a 12beta-hydroxy steroid, a beta-D-glucoside, a tetracyclic triterpenoid, a ginsenoside, and a 3beta-hydroxy-4,4-dimethylsteroid .


Synthesis Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rg1, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .


Molecular Structure Analysis

The molecular formula of Ginsenoside Rg1 is C42H72O14 . Its molecular weight is 801.0 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[[ (2S)-6-methyl-2-[[ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

Ginsenosides, including Rg1, appear to affect multiple pathways, making their effects complex and difficult to isolate .


Physical And Chemical Properties Analysis

Ginsenoside Rg1 is a major component of the root and stem of the ginseng plant . It possesses a broad spectrum of pharmacological properties like neuroprotection, anti-inflammation, anti-aging, anti-fatigue, and memory-enhancing properties .

Scientific Research Applications

Antioxidative and Anti-inflammatory Effects

Ginsenoside RG1 has been shown to exhibit antioxidative effects, which can be beneficial in reducing oxidative stress and inflammation in the body. For instance, a study on the effects of red ginseng supplementation on menopausal symptoms and cardiovascular risk factors in postmenopausal women indicated significant improvements in antioxidative enzyme activities, suggesting that Ginsenoside RG1 may reduce oxidative stress by enhancing antioxidant enzyme activity in postmenopausal women (Seo et al., 2014).

Cardiovascular Health

Research indicates that Ginsenoside RG1 may have protective effects on the cardiovascular system. A study on human umbilical vein endothelial cells demonstrated that Ginsenoside Rb1, closely related to RG1, has protective effects against oxidative stress-induced injury, suggesting potential cardiovascular benefits by reversing the effects of oxidized low-density lipoprotein (oxLDL) on nitric oxide, tissue-type plasminogen activator, and plasminogen activator inhibitor-1 (He et al., 2007).

Neuroprotective Effects

Ginsenoside RG1 is also explored for its neuroprotective effects. A study on the memory enhancement from two weeks' exposure to North American Ginseng Extract HT1001 in young and middle-aged healthy adults revealed that Ginsenoside RG1, contained in the extract, could significantly improve memory performance, suggesting its potential application in enhancing cognitive functions (Sutherland et al., 2010).

Hormonal Regulation

Another study explored the effects of ginseng ingestion on salivary testosterone and DHEA levels in healthy females, revealing that Ginsenoside RG1 might modulate salivary androgen levels, potentially offering benefits for hormonal balance. This effect was more evident in older women, where the levels of androgens start to decline, suggesting a role for Ginsenoside RG1 in supporting hormonal health (Al-Dujaili et al., 2020).

Immune System Modulation

Ginseng, including its component Ginsenoside RG1, has been studied for its potential effects on the immune system. A randomized controlled crossover trial investigated the effect of ginseng consumption on the immune response to moderate exercise in healthy sedentary men, suggesting that Ginsenoside RG1 might have a limited effect on modulating the immune response to physical stress (Biondo et al., 2008).

Safety And Hazards

Ginsenoside Rg1 should be handled with personal protective equipment/face protection . Ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Ginsenoside Rg1 has the potential to treat neuropsychiatric disorders, but a future in-depth investigation of the mechanisms is still required . In future clinical treatments, ginsenoside Rg1 may be used as an adjuvant agent for cancer treatment to alleviate chronic stress-induced adverse events in cancer patients .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,39+,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJSTAIMNSZAE-HHNZYBFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945111
Record name 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside
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Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rg1

CAS RN

22427-39-0
Record name Ginsenoside Rg1
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Record name Ginsenoside Rg1
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Record name Ginsenoside Rg1
Source DrugBank
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Record name 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,6α,12β)-3,12-dihydroxydammar-24-ene-6,20-diylbis[β-D-glucopyranoside]
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Record name GINSENOSIDE RG1
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Citations

For This Compound
16,500
Citations
Y Gao, S Chu, Z Zhang, N Chen - Journal of Ethnopharmacology, 2017 - Elsevier
… and related mechanisms of ginsenoside Rg1, we conclude this … ginsenoside Rg1 also has curative effect in liver diseases. Nevertheless, the pharmacological effects of ginsenoside Rg1 …
Number of citations: 65 www.sciencedirect.com
Y Gao, J Li, J Wang, X Li, J Li, S Chu, L Li… - International …, 2020 - Elsevier
Ginseng has been used as reinforcing drugs or for traditional Chinese medicine in aging, inflammation, stress, diabetes mellitus, hepatic diseases and cancer. The aim of this current …
Number of citations: 54 www.sciencedirect.com
Y Cheng, L Shen, J Zhang - ACTA pharmacologica sinica, 2005 - nature.com
… Results of the present study showed that ginseng extract and ginsenoside Rg1, Rb1 (25–100 mg/kg) facilitated acquisition and retrieval of memory. Moreover, they also antagonized …
Number of citations: 426 www.nature.com
B Kenarova, H NEYCHEV… - The Japanese Journal …, 1990 - jstage.jst.go.jp
… of ginsenoside Rg1 … Ginsenoside Rg1 also increased the number of T-helper cells with respect to the whole T-cell number and the splenocyte natural killer activity. Ginsenoside Rg1 …
Number of citations: 268 www.jstage.jst.go.jp
SY Lee, JJ Jeong, SH Eun, DH Kim - European Journal of Pharmacology, 2015 - Elsevier
… Ginsenoside Rg1, one of the main constituents of Panax ginseng, exhibits anti-inflammatory effect. In a preliminary study, it was observed that ginsenoside Rg1 … of ginsenoside Rg1 and …
Number of citations: 108 www.sciencedirect.com
JJ Wu, Y Yang, Y Wan, J Xia, JF Xu, L Zhang… - Biomedicine & …, 2022 - Elsevier
… ginsenoside Rg1. This review summarizes the therapeutic effects and mechanisms of ginsenoside Rg1 … As the effects and underlying mechanisms of ginsenoside Rg1 on AD have not …
Number of citations: 26 www.sciencedirect.com
C Xie, WW Wang, XD Xue, S Zhang, J Gan, ZG Liu - Scientific Reports, 2015 - nature.com
The neuroprotective actions of Ginsenoside-Rg1 (G-Rg1) have been documented for experimental stroke therapy. We used a systematic review and meta-analysis to assess the efficacy …
Number of citations: 48 www.nature.com
S Yang, J Wang, P Cheng, L Chen, J Hu… - Acta Pharmacologica …, 2023 - nature.com
… Due to its anti-inflammatory, antioxidant and neuroprotective activities, one of the active components of ginseng, ginsenoside Rg1, has been extensively investigated in the remedy of …
Number of citations: 10 www.nature.com
E Lee, E Ko, J Lee, S Rho, S Ko, MK Shin, B Min… - International …, 2004 - Elsevier
… It has been reported that ginsenoside Rg1 in P. ginseng increases the … This implies that ginsenoside Rg1 increases the immune … The results demonstrated that ginsenoside Rg1 had no …
Number of citations: 154 www.sciencedirect.com
K Sun, CS Wang, J Guo, Y Horie, SP Fang, F Wang… - Life sciences, 2007 - Elsevier
Ginsenoside Rb1 (Rb1), ginsenoside Rg1 (Rg1), and notoginsenoside R1 (R1) are major active components of Panax notoginseng, a Chinese herb that is widely used in traditional …
Number of citations: 117 www.sciencedirect.com

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